Cas no 159889-31-3 (5-Benzoxazolol, 2-ethyl-)

5-Benzoxazolol, 2-ethyl- is a benzoxazole derivative characterized by the presence of an ethyl substituent at the 2-position of the benzoxazole ring. This compound is of interest in organic synthesis and material science due to its heterocyclic structure, which imparts stability and potential for functionalization. Its benzoxazole core is known for contributing to photophysical properties, making it useful in applications such as fluorescent dyes or optoelectronic materials. The ethyl group enhances solubility in organic solvents, facilitating its incorporation into various chemical systems. Researchers value this compound for its versatility as a building block in the development of specialized polymers, pharmaceuticals, and advanced materials.
5-Benzoxazolol, 2-ethyl- structure
5-Benzoxazolol, 2-ethyl- structure
Product Name:5-Benzoxazolol, 2-ethyl-
CAS No:159889-31-3
MF:C9H9NO2
MW:163.173262357712
CID:4819769
Update Time:2025-10-28

5-Benzoxazolol, 2-ethyl- Chemical and Physical Properties

Names and Identifiers

    • 5-Benzoxazolol, 2-ethyl-
    • 2-Ethyl-5-hydroxybenzo[d]oxazole
    • Inchi: 1S/C9H9NO2/c1-2-9-10-7-5-6(11)3-4-8(7)12-9/h3-5,11H,2H2,1H3
    • InChI Key: JJTIZMKGKKIFEA-UHFFFAOYSA-N
    • SMILES: O1C(CC)=NC2C=C(C=CC1=2)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.3

5-Benzoxazolol, 2-ethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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Alichem
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2-Ethyl-5-hydroxybenzo[d]oxazole
159889-31-3 98%
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5-Benzoxazolol, 2-ethyl- Related Literature

Additional information on 5-Benzoxazolol, 2-ethyl-

Introduction to 5-Benzoxazolol, 2-ethyl- (CAS No. 159889-31-3)

5-Benzoxazolol, 2-ethyl-, identified by the Chemical Abstracts Service Number (CAS No.) 159889-31-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic compound belongs to the benzoxazole family, which has garnered considerable attention due to its diverse pharmacological properties and potential applications in medicinal chemistry. The structural motif of benzoxazole, characterized by a fused benzene and oxygen-containing heterocycle, lends itself to a wide array of biological activities, making derivatives such as 5-Benzoxazolol, 2-ethyl- particularly intriguing for researchers.

The synthesis and study of 5-Benzoxazolol, 2-ethyl- have been the subject of extensive research in recent years. The introduction of an ethyl group at the 2-position of the benzoxazole ring introduces unique electronic and steric properties that can modulate its interactions with biological targets. This modification has been strategically employed to enhance binding affinity and selectivity in drug design. Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to fine-tune the structure of 5-Benzoxazolol, 2-ethyl- for optimal pharmacological efficacy.

One of the most compelling aspects of 5-Benzoxazolol, 2-ethyl- is its potential as a scaffold for developing novel therapeutic agents. The benzoxazole core is known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Studies have demonstrated that modifications at specific positions on the benzoxazole ring can significantly alter its pharmacological profile. For instance, the ethyl substitution at the 2-position in 5-Benzoxazolol, 2-ethyl- has been shown to enhance its binding affinity to certain enzymes and receptors, making it a promising candidate for further development.

In recent years, there has been a surge in interest regarding the use of heterocyclic compounds in drug discovery. Benzoxazole derivatives have emerged as particularly valuable due to their structural versatility and biological activity. The synthesis of 5-Benzoxazolol, 2-ethyl- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to streamline the process and improve efficiency.

The pharmacological evaluation of 5-Benzoxazolol, 2-ethyl- has revealed several promising properties. Preclinical studies have indicated that this compound exhibits significant inhibitory activity against various target proteins implicated in human diseases. Notably, its ability to modulate enzyme activity has been highlighted in research focused on developing treatments for neurological disorders. The unique structural features of 5-Benzoxazolol, 2-ethyl-, particularly the presence of the ethyl group at the 2-position, contribute to its distinctive pharmacological profile.

Computational modeling has played a crucial role in understanding the mechanism of action of 5-Benzoxazolol, 2-ethyl-. Molecular docking studies have been conducted to explore its interactions with potential biological targets. These simulations have provided valuable insights into how structural modifications can influence binding affinity and selectivity. The integration of experimental data with computational predictions has allowed researchers to develop more accurate models for drug design.

The synthetic pathways for 5-Benzoxazolol, 2-ethyl- have been refined through iterative optimization processes. Researchers have focused on developing sustainable synthetic routes that minimize waste and maximize efficiency. Green chemistry principles have been increasingly applied in these efforts, ensuring that the production process aligns with environmental standards while maintaining high yields.

Recent advancements in analytical techniques have enhanced our ability to characterize 5-Benzoxazolol, 2-ethyl- at a molecular level. High-resolution spectroscopy methods such as NMR spectroscopy and mass spectrometry have provided detailed information about its structure and purity. These analytical tools are essential for confirming the identity and integrity of the compound before it undergoes further pharmacological testing.

The potential therapeutic applications of 5-Benzoxazolol, 2-ethyl- are vast and varied. Its ability to interact with multiple biological targets makes it a versatile candidate for addressing complex diseases. Ongoing research is exploring its efficacy in treating conditions such as cancer, inflammation-related disorders, and neurodegenerative diseases. The benzoxazole scaffold offers a rich platform for further derivatization, enabling researchers to tailor its properties for specific therapeutic needs.

In conclusion,5-Benzoxazolol, (CAS No. 159889 -31 -3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities。The ethyl substitution at the 2-position enhances its pharmacological profile,making it an attractive candidate for further development。With continued research,this compound holds great potential for contributing to novel therapeutic strategies across various medical fields。

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